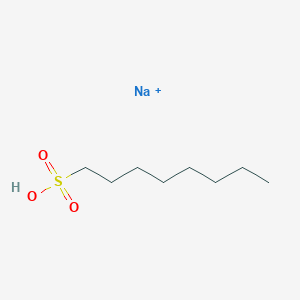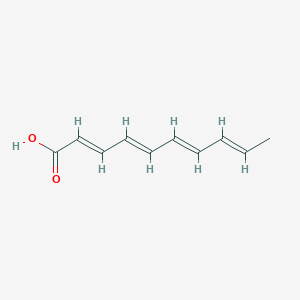
2-Benzamido-4-methylpentanoic acid
Vue d'ensemble
Description
2-Benzamido-4-methylpentanoic acid, also known as 2-benzamidopropionic acid, is a synthetic organic compound that is widely used in scientific research. It is a white, crystalline solid and is soluble in water, ethanol, and chloroform. This compound is used in a variety of biochemical and physiological studies to examine the effects of various compounds on biological systems.
Applications De Recherche Scientifique
Interaction with Bovine Serum Albumin (BSA)
A study by Thakare et al. (2018) explored the interaction of 2-benzamido-4-methylpentanoic acid with BSA using ultrasonic interferometry. The binding of the compound with BSA was significantly stronger at acidic pH, and the association constant decreased with an increase in pH value.
Binding Studies and Molecular Modeling
Another study by Thakare et al. (2016) examined the interaction of this compound with BSA through gel exclusion chromatography and molecular modeling. This study highlighted the specific binding of the compound to BSA, particularly at lower pH levels, and provided insights into its molecular binding efficiency.
Stereoselective Syntheses
A paper by Tarver et al. (2004) discussed the stereoselective syntheses of derivatives of 2-methylamino-5-hydroxy-4-methylpentanoic acid, showcasing the chemical versatility and potential for creating specific molecular structures.
Antineoplastic Activity
Research by Dutta et al. (2015) explored novel derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid for their antineoplastic activity. This study highlights the potential of structurally related compounds in cancer therapy research.
Antibacterial Activity
A study by Kim et al. (2012) reported on the antibacterial activity of a related compound, 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, against various bacterial strains, suggesting potential antimicrobial applications for structurally similar compounds.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-Benzamido-4-methylpentanoic acid is Bovine Serum Albumin (BSA) . BSA is a plasma protein in blood that plays an important role in the transportation of drugs .
Mode of Action
The compound interacts with BSA through a process observed using gel exclusion chromatographic technique at different pH . The interaction of the compound with BSA is more significant at acidic pH (pH 3) than at pH 4 and 5 . This indicates that the binding of the compound with its target is more efficient in acidic environments .
Pharmacokinetics
The interaction study shows that the compound binds to bsa, which plays a crucial role in drug transportation . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its binding to BSA. The Scatchard analysis gives the association constants (Kf) and the saturation value (n) for the compound with BSA . The molecular modeling study confirms the binding of the compound with BSA, with an efficient energy value of -231.16 .
Action Environment
The action of this compound is influenced by the pH of the environment. The compound binds more significantly to BSA at an acidic pH (pH 3) than at pH 4 and 5 . This suggests that the compound’s action, efficacy, and stability may be influenced by the acidity of the environment.
Analyse Biochimique
Biochemical Properties
2-Benzamido-4-methylpentanoic acid has been observed to interact with Bovine Serum Albumin (BSA), a protein that plays a crucial role in the transportation of various substances, including drugs, in the blood . The interaction of this compound with BSA was found to be more significant at acidic pH levels . This suggests that this compound may have a role in biochemical reactions involving BSA or similar proteins.
Molecular Mechanism
Its interaction with BSA suggests that it may bind to this protein and potentially influence its function
Transport and Distribution
Its interaction with BSA suggests that it may be transported in the blood bound to this protein
Propriétés
IUPAC Name |
2-benzamido-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGZPYHEPOBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315078 | |
| Record name | N-Benzoyl-DL-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17966-67-5, 1466-83-7 | |
| Record name | N-Benzoyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17966-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC306113 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17966-67-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoyl-DL-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide interact with Bovine Serum Albumin (BSA)?
A1: The interaction between this compound-2-cyclohexyl carboxamide and BSA has been studied using gel exclusion chromatography and molecular modeling techniques []. While the specific details of the interaction mechanism are not provided in the abstract, these techniques can provide insights into the binding affinity, binding sites, and potential conformational changes that occur upon interaction.
Q2: How does pH affect the binding of this compound-2-cyclohexyl carboxamide to BSA?
A2: While the provided research on this compound-2-cyclohexyl carboxamide itself does not mention the impact of pH, a related study [] investigated similar carboxamide derivatives of amino acids interacting with BSA at various pH levels (3, 4, and 5). This research found that these compounds exhibited stronger binding to BSA in acidic environments. The association constants (Kf), determined through Scatchard analysis, decreased as the pH increased, indicating weaker binding at higher pH values. This suggests that the protonation state of both the compound and amino acid residues in BSA likely plays a role in the binding interaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)


![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)




